molecular formula C10H13NO2S B14087807 n-Cyclopropyl-N-phenylmethanesulfonamide

n-Cyclopropyl-N-phenylmethanesulfonamide

Cat. No.: B14087807
M. Wt: 211.28 g/mol
InChI Key: ZZNKSBXLQITYCV-UHFFFAOYSA-N
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Description

n-Cyclopropyl-N-phenylmethanesulfonamide is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a phenylmethanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-N-phenylmethanesulfonamide typically involves the reaction of cyclopropylamine with phenylmethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Cyclopropyl-N-phenylmethanesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. The compound inhibits the activation of the inflammasome, thereby reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-N-phenylmethanesulfonamide is unique due to its specific combination of a cyclopropyl group and a phenylmethanesulfonamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome sets it apart from other similar compounds .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-cyclopropyl-N-phenylmethanesulfonamide

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)11(10-7-8-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

ZZNKSBXLQITYCV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1CC1)C2=CC=CC=C2

Origin of Product

United States

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